S-Fenilsulfonilcisteína

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

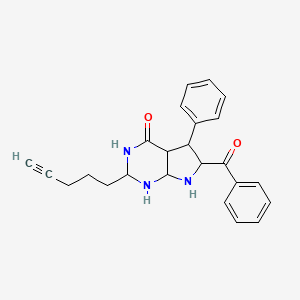

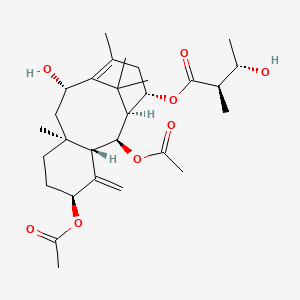

S-Phenylsulfonylcysteine: is a chemical compound with the molecular formula C₉H₁₁NO₄S₂. It is primarily used as a reagent for blocking thiol (-SH) groups on proteins and peptides at room temperature. This compound is significant in the thiosulfonate switch technique, where thiosulfonates are fluorescently tagged with a probe bearing a reactive thiol, such as rhodamine-SH .

Aplicaciones Científicas De Investigación

S-Phenylsulfonylcysteine has a wide range of applications in scientific research:

Industry: It is used in the development of biochemical assays and diagnostic tools.

Análisis Bioquímico

Biochemical Properties

S-Phenylsulfonylcysteine interacts with proteins and peptides by blocking their thiol groups . This interaction is crucial in the thiosulfonate switch technique, which involves the conversion of protein S-nitrosothiols to fluorescent mixed disulfides .

Cellular Effects

The blocking of thiol groups by S-Phenylsulfonylcysteine can have significant effects on cellular processes. It is involved in the regulation of protein function and mediates nitrosative stress . The blocking of thiol groups can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

S-Phenylsulfonylcysteine exerts its effects at the molecular level through a series of interactions. It blocks thiol groups on proteins and peptides, which can lead to changes in gene expression and enzyme activity . This blocking is a key step in the thiosulfonate switch technique, which involves the conversion of protein S-nitrosothiols to fluorescent mixed disulfides .

Temporal Effects in Laboratory Settings

The effects of S-Phenylsulfonylcysteine can change over time in laboratory settingsCurrent studies focus on its role in protein thiol blocking and protein-S-nitrosothiol detection .

Metabolic Pathways

S-Phenylsulfonylcysteine is involved in several metabolic pathways, particularly those related to protein function and nitrosative stress

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of S-Phenylsulfonylcysteine typically involves the reaction of cysteine with phenylsulfonyl chloride under mild acidic conditions. The reaction proceeds as follows:

Thiol Blocking: At pH 4.0, cysteine reacts with phenylsulfonyl chloride to form S-Phenylsulfonylcysteine.

Trapping of Protein S-Nitrosothiols: Sodium benzenesulfinate is employed to trap protein S-nitrosothiols as their S-Phenylsulfonylcysteines.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up adjustments to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: S-Phenylsulfonylcysteine undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it back to cysteine and phenylsulfonyl derivatives.

Substitution: It participates in substitution reactions where the phenylsulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Various nucleophiles can be employed under mild acidic or basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Cysteine and phenylsulfonyl derivatives.

Substitution: Products depend on the nucleophile used in the reaction.

Mecanismo De Acción

S-Phenylsulfonylcysteine exerts its effects by blocking thiol groups on proteins and peptides. The mechanism involves the formation of a covalent bond between the thiol group and the phenylsulfonyl moiety, effectively preventing the thiol group from participating in further reactions. This blocking action is crucial in the thiosulfonate switch technique, where it facilitates the detection of protein-S-nitrosothiols by converting them to fluorescent mixed disulfides .

Comparación Con Compuestos Similares

S-Phenylcysteine: Similar in structure but lacks the sulfonyl group.

S-Methylsulfonylcysteine: Contains a methylsulfonyl group instead of a phenylsulfonyl group.

S-Benzylsulfonylcysteine: Contains a benzylsulfonyl group instead of a phenylsulfonyl group.

Uniqueness: S-Phenylsulfonylcysteine is unique due to its specific application in the thiosulfonate switch technique, where it serves as a crucial reagent for blocking thiol groups and facilitating the detection of protein-S-nitrosothiols. Its ability to form stable fluorescent mixed disulfides under mild acidic conditions sets it apart from other similar compounds .

Propiedades

IUPAC Name |

(2R)-2-amino-3-(benzenesulfonylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S2/c10-8(9(11)12)6-15-16(13,14)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYWKTOUPAICGF-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)SCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)SC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does S-phenylsulfonylcysteine (SPSC) enable the detection of S-nitrosated cysteine residues in proteins?

A: SPSC plays a crucial role in a three-step protocol called the "thiosulfonate switch," which allows researchers to specifically label and detect S-nitrosated cysteine residues within proteins []. Here's how it works:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.